molecular formula C25H23ClN4O3S B2521955 3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide CAS No. 1115440-42-0

3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B2521955
CAS No.: 1115440-42-0
M. Wt: 494.99
InChI Key: IXFOFLNNQAJBRV-UHFFFAOYSA-N
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Description

3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. This compound features a complex structure that incorporates several pharmacologically relevant motifs, including a 1H-imidazole ring, a benzamide group, and a (5-methylfuran-2-yl)methyl moiety . The presence of these distinct subunits suggests potential for interaction with a variety of biological targets, such as enzymes or receptors. Researchers can leverage this compound as a key chemical tool or a starting point for the development of novel therapeutic agents. Its structure is closely related to other documented bioactive molecules that contain the N-[(5-methylfuran-2-yl)methyl]benzamide scaffold . Specific research applications could include investigating enzyme inhibition, studying cellular signaling pathways, and exploring structure-activity relationships (SAR) in drug discovery projects. The precise mechanism of action is dependent on the specific biological context and requires empirical validation by researchers. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[2-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O3S/c1-16-6-9-22(21(26)12-16)29-23(31)15-34-25-27-10-11-30(25)19-5-3-4-18(13-19)24(32)28-14-20-8-7-17(2)33-20/h3-13H,14-15H2,1-2H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFOFLNNQAJBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=C(O4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole ring, followed by the introduction of the benzamide and furan moieties. Key steps may include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the Benzamide Group: The benzamide moiety can be introduced via an amide coupling reaction using 2-chloro-4-methylbenzoic acid and an appropriate amine.

    Attachment of the Furan Ring: The furan ring can be attached through a nucleophilic substitution reaction involving 5-methylfuran-2-carbaldehyde and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of novel therapeutic agents.

    Materials Science: The compound’s functional groups may allow for its use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares key structural elements with several derivatives documented in the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Bioactivity Notes (if available) Reference
Target Compound C28H26ClN5O3S 548.06 2-chloro-4-methylphenyl, 5-methylfuran-2-ylmethyl Not explicitly reported -
N-[(furan-2-yl)methyl]-3-(2-{[({[4-(methylsulfanyl)phenyl]methyl}carbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide C25H24N4O3S2 492.6 4-(methylsulfanyl)phenyl, furan-2-ylmethyl No bioactivity data provided
N-[(furan-2-yl)methyl]-3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide C25H24N4O3S 460.5 4-methylphenyl, furan-2-ylmethyl No bioactivity data provided
N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide C22H19ClN4O2 410.87 4-chlorobenzyl, furan-2-ylmethyl, methyl group Not reported
2-({[(cyclohexylmethyl)carbamoyl]methyl}sulfanyl)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide C25H28N4O2S 448.58 Cyclohexylmethyl, 4-imidazol-1-ylphenyl Not reported

Key Observations :

  • Substituent Impact : The 2-chloro-4-methylphenyl group in the target compound may enhance lipophilicity and electron-withdrawing effects compared to the 4-methylphenyl () or 4-(methylsulfanyl)phenyl () groups. Such differences could influence binding affinity to hydrophobic enzyme pockets .
  • Furan vs. Other Heterocycles : The 5-methylfuran-2-ylmethyl group distinguishes the target from compounds with unsubstituted furans () or benzimidazoles (). Methylation at the furan ring may improve metabolic stability .

Research Findings and Bioactivity Correlations

  • Bioactivity Clustering : demonstrates that compounds with structural similarities cluster into groups with related modes of action. The target compound’s imidazole and benzamide motifs are associated with kinase or protease inhibition (e.g., BTK, MMP-9 in ), though specific targets remain unverified .
  • Computational Predictions: SwissSimilarity () could predict the target’s bioactivity by comparing 2D/3D fingerprints to known inhibitors. For instance, its sulfanyl-carbamoyl group may mimic disulfide bonds in enzyme active sites .

Biological Activity

The compound 3-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide is a complex organic molecule with potential biological applications. This article explores its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is 3-[2-[2-(2-chloro-4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide , with a molecular formula of C25H23ClN4O3S and a molecular weight of 485.99 g/mol . The structure includes an imidazole ring, a benzamide moiety, and a furan substituent, suggesting diverse interactions within biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar imidazole derivatives. For instance, compounds containing imidazole rings have demonstrated significant activity against various bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for effective compounds in this class has been reported as low as 4 µg/mL .

CompoundTarget BacteriaMIC (µg/mL)
3-[...]-benzamideS. aureus4
3-[...]-benzamideE. coli8
3-[...]-benzamideKlebsiella pneumoniae16

Antifungal Activity

In addition to antibacterial effects, some imidazole derivatives exhibit antifungal activity. For example, compounds with similar structural features have shown effectiveness against Candida albicans, with MIC values ranging from 8 to 32 µg/mL depending on the substituents present .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions in enzyme active sites, potentially inhibiting enzymatic activity or modulating signaling pathways. Further research is needed to elucidate the precise molecular targets and pathways involved.

Case Study 1: Antibacterial Efficacy

A study conducted on a series of novel imidazole derivatives found that modifications to the phenyl ring significantly influenced antibacterial potency. The presence of chlorine substituents enhanced activity against Gram-positive bacteria, while certain substitutions reduced efficacy against Gram-negative strains .

Case Study 2: Cytotoxicity Assessment

Research evaluating the cytotoxic effects of related compounds indicated that while some derivatives displayed potent antibacterial activity, they also exhibited significant cytotoxicity towards mammalian cells (e.g., HEK-293) at similar concentrations. This dual effect raises concerns regarding therapeutic applicability and necessitates further investigation into selectivity and safety profiles .

Q & A

Q. What are the key steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Imidazole ring formation : Cyclization under acidic/basic conditions to construct the 1H-imidazole core .
  • Sulfanyl linkage introduction : Reaction of the imidazole derivative with a thiol-containing intermediate (e.g., carbamoylmethylsulfanyl group) under controlled temperatures (60–80°C) .
  • Coupling reactions : Amide bond formation between the benzamide and furan-methylamine groups using coupling agents like EDCI/HOBt in polar solvents (DMF or dichloromethane) . Optimization strategies :
  • Microwave-assisted synthesis to accelerate reaction rates and improve yields .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry (e.g., imidazole proton shifts at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., observed [M+H]+ ≈ 496.0 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>98%) and monitor reaction progress .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like cytochrome P450) to prioritize derivatives with stronger binding affinities .
  • Integrated Workflows : Combine computational predictions (e.g., QSAR models) with experimental validation to optimize pharmacokinetic properties (e.g., logP, solubility) .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric assays to rule out assay-specific artifacts .
  • Structural Analysis : X-ray crystallography (via SHELX software ) or cryo-EM to confirm target binding modes and identify steric clashes or conformational flexibility .
  • Metabolite Profiling : LC-MS/MS to assess stability and exclude off-target effects from degradation products .

Q. How can reaction mechanisms for sulfanyl group substitution be elucidated?

  • Kinetic Studies : Monitor reaction rates under varying temperatures/pH to infer intermediates (e.g., thiolate ion formation) .
  • Isotopic Labeling : Use deuterated solvents (D2O) or 34S-labeled reagents to trace sulfur transfer pathways via MS .
  • Computational Transition-State Modeling : Identify energetically favorable pathways (e.g., SN2 vs. radical mechanisms) using Gaussian or ORCA software .

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